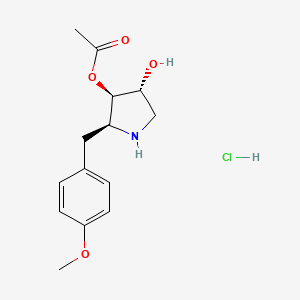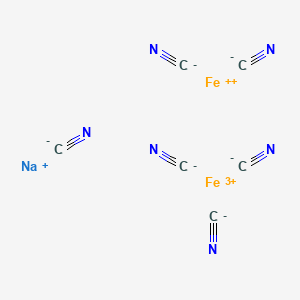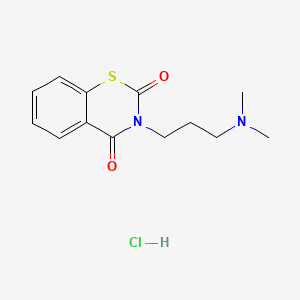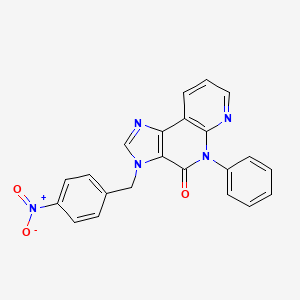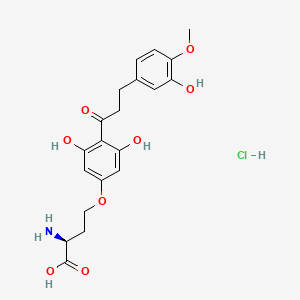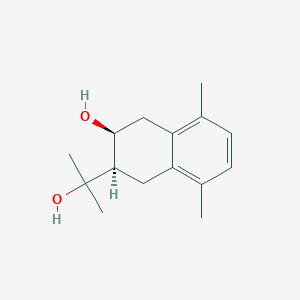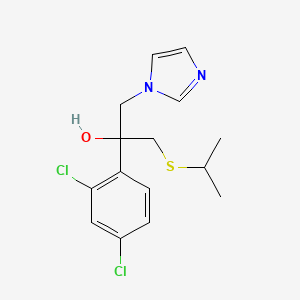
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group, an imidazole ring, and an isopropylthio group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and an appropriate nucleophile.
Introduction of the Isopropylthio Group: The isopropylthio group can be added through a thiolation reaction using isopropylthiol and a suitable thiolating agent.
Final Assembly: The final step involves the coupling of the imidazole ring with the dichlorophenyl and isopropylthio groups under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to its targets, while the isopropylthio group may contribute to its overall stability and bioavailability. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(methylthio)-2-propanol: Similar structure but with a methylthio group instead of an isopropylthio group.
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(ethylthio)-2-propanol: Similar structure but with an ethylthio group instead of an isopropylthio group.
2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(butylthio)-2-propanol: Similar structure but with a butylthio group instead of an isopropylthio group.
Uniqueness
The uniqueness of 2-(2,4-Dichlorophenyl)-1-(imidazol-1-yl)-3-(isopropylthio)-2-propanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylthio group, in particular, may enhance its stability and bioavailability compared to similar compounds with different alkylthio groups.
Properties
CAS No. |
83337-55-7 |
|---|---|
Molecular Formula |
C15H18Cl2N2OS |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-imidazol-1-yl-3-propan-2-ylsulfanylpropan-2-ol |
InChI |
InChI=1S/C15H18Cl2N2OS/c1-11(2)21-9-15(20,8-19-6-5-18-10-19)13-4-3-12(16)7-14(13)17/h3-7,10-11,20H,8-9H2,1-2H3 |
InChI Key |
ZIRZRUZOTKTANR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC(CN1C=CN=C1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3S)-2-hydroxy-3-[(2S)-2-methanesulfonamido-3-(naphthalene-2-sulfinyl)propanamido]-4-phenylbutyl]-decahydroisoquinoline-3-carboxamide](/img/structure/B12766165.png)
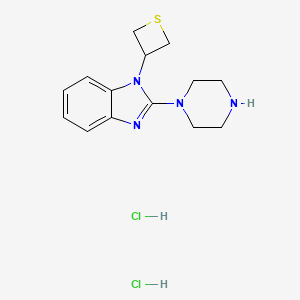
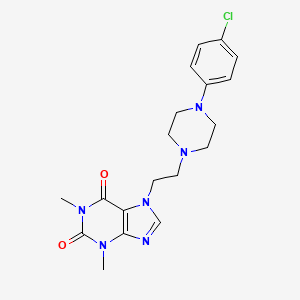
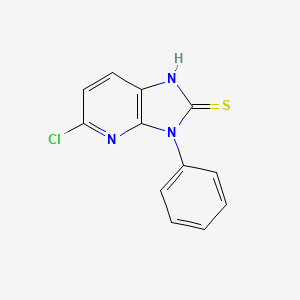
![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)
